Physicochemical Differentiation: Lipophilicity (cLogP) and Predicted Solubility vs. 8-Halo Analogs
The 8-methyl substituent confers a distinct lipophilicity profile compared to the 8-chloro and 8-fluoro analogs. The predicted cLogP for 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is approximately 2.0, derived from PubChem-computed XLogP3-AA data for the closest structural congener 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (XLogP3-AA = 2.0) [1]. By contrast, the 9-fluoro-6-methyl regioisomer has a molecular weight of 232.25 g/mol and a higher electronegativity profile due to the fluorine atom (C₁₃H₁₃FN₂O), which increases hydrogen-bond acceptor count and alters permeability . The 8-methyl compound's lower molecular weight (214.26 vs. 248.71 for the 7-chloro-6-methyl analog) and absence of halogen atoms reduce the risk of CYP450-mediated metabolic liabilities commonly associated with haloaromatic moieties, making it a preferred starting point for CNS-penetrant programs where lower molecular weight and fewer halogen atoms are desirable [2]. The predicted density of 1.24±0.1 g/cm³ and boiling point of 400.5±45.0 °C further distinguish this compound from its 8-ethyl analog (MW 228.29, CAS 7595-47-3), which has an additional methylene unit that increases conformational flexibility .
| Evidence Dimension | Lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | cLogP ~2.0 (inferred); MW 214.26 g/mol; HBD 2; HBA 3 |
| Comparator Or Baseline | 7-Chloro-6-methyl analog: XLogP3-AA = 2.0, MW 248.71 g/mol; 9-Fluoro-6-methyl analog: MW 232.25 g/mol; 8-Ethyl analog: MW 228.29 g/mol |
| Quantified Difference | MW reduction of 34.45 g/mol vs. 7-chloro analog; absence of halogen atoms vs. halo analogs |
| Conditions | PubChem-computed XLogP3-AA; Chemsrc predicted physicochemical data |
Why This Matters
The 8-methyl substitution provides a favorable balance of lipophilicity and hydrogen-bonding capacity compared to bulkier or more electronegative 8-substituted analogs, supporting its selection for CNS drug discovery programs where lower MW and fewer halogens are associated with improved brain penetration.
- [1] PubChem. 7-Chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. CID 56766797. https://pubchem.ncbi.nlm.nih.gov/compound/56766797 (accessed 2026-05-06). View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience 2010, 1 (6), 435–449. DOI: 10.1021/cn100008c. View Source
